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Compound of Interest

Compound Name: 2-Amino-N-phenylacetamide

Cat. No.: B7793048

Spectroscopic Profile of 2-Amino-N-
phenylacetamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic
characteristics of 2-Amino-N-phenylacetamide. Designed for researchers, scientists, and
professionals in drug development, this document delves into the theoretical and practical
aspects of analyzing this compound using Proton Nuclear Magnetic Resonance (*H NMR),
Carbon-13 Nuclear Magnetic Resonance (33C NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS). While direct experimental data for 2-Amino-N-phenylacetamide is not
extensively available in public-domain literature, this guide synthesizes predicted data,
spectroscopic principles, and comparative analysis with structurally related compounds to offer
a robust analytical framework.

Introduction to 2-Amino-N-phenylacetamide

2-Amino-N-phenylacetamide, with the molecular formula CsH1oN20 and a molecular weight
of 150.18 g/mol , is a member of the phenylacetamide class of organic compounds.[1]
Phenylacetamides are recognized for their diverse pharmacological and biological activities,
serving as foundational structures in the development of various therapeutic agents.[2] The
unique arrangement of an amino group and an N-phenylacetamide moiety suggests its
potential as a versatile building block in medicinal chemistry. Accurate spectroscopic
characterization is paramount for confirming the identity, purity, and structure of synthesized 2-
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Amino-N-phenylacetamide, ensuring the reliability of subsequent research and development
efforts.

Molecular Structure and Spectroscopic Correlation

The structural features of 2-Amino-N-phenylacetamide are key to interpreting its
spectroscopic data. The molecule comprises a phenyl ring, an amide linkage, a methylene
group, and a primary amine. Each of these functional groups will give rise to characteristic
signals in the various spectra.

Caption: Molecular Structure of 2-Amino-N-phenylacetamide.

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

1H NMR spectroscopy provides detailed information about the hydrogen atom framework within
a molecule. For 2-Amino-N-phenylacetamide, the spectrum is expected to show distinct
signals for the aromatic protons, the amide proton, the methylene protons, and the amine
protons.

Expected *H NMR Data:

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
_ Aromatic protons
~7.0-7.6 Multiplet 5H
(CsH5s)
~8.0-85 Singlet 1H Amide proton (NH)
) Methylene protons
~34 Singlet 2H
(CH2)
~15-25 Broad Singlet 2H Amine protons (NH2)

Expert Insights:
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e Aromatic Region: The protons on the phenyl ring are expected to appear as a complex
multiplet in the range of 7.0-7.6 ppm. The exact splitting pattern will depend on the specific
electronic environment of each proton.

o Amide Proton: The amide proton signal is typically a singlet and its chemical shift can be
influenced by the solvent and concentration. In a related compound, N-{(2-chlorophenyl)
[(phenylacetyl)amino]methyl}-2-phenylacetamide, the amide proton appears as a singlet at
10.22 ppm.[3]

* Methylene Protons: The two protons of the methylene group adjacent to the carbonyl and
amino groups are chemically equivalent and are therefore expected to appear as a singlet.

e Amine Protons: The protons of the primary amine will likely appear as a broad singlet. The
broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen
exchange.

Carbon-13 Nuclear Magnetic Resonance (*3*C NMR)
Spectroscopy

13C NMR spectroscopy is used to determine the number and types of carbon atoms in a
molecule. The spectrum of 2-Amino-N-phenylacetamide should display signals for the
carbonyl carbon, the aromatic carbons, and the aliphatic methylene carbon.

Expected 3C NMR Data:

Chemical Shift (6, ppm) Assignment

~ 170 Carbonyl carbon (C=0)
~120- 140 Aromatic carbons (CeH5s)
~ 45 Methylene carbon (CHz)

Expert Insights:

e Carbonyl Carbon: The amide carbonyl carbon is characteristically deshielded and will appear
at a downfield chemical shift, typically around 170 ppm. For the related compound 2-
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phenylacetamide, the carbonyl carbon appears at a similar chemical shift.[4]

o Aromatic Carbons: The six carbons of the phenyl ring will give rise to several signals in the
aromatic region of the spectrum. The carbon attached to the nitrogen atom (ipso-carbon) will
have a distinct chemical shift compared to the other aromatic carbons.

o Methylene Carbon: The methylene carbon, being attached to a nitrogen and a carbonyl
group, will be found in the aliphatic region, expected around 45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
The IR spectrum of 2-Amino-N-phenylacetamide will be characterized by absorption bands
corresponding to N-H, C-H, C=0, and C-N bond vibrations.

Expected IR Data:

Wavenumber (cm—?) Intensity Assignment

N-H stretching (amine and

3400 - 3200 Strong, Broad amide)

3100 - 3000 Medium Aromatic C-H stretching
2950 - 2850 Medium Aliphatic C-H stretching
~ 1650 Strong C=0 stretching (Amide I)
~ 1550 Strong N-H bending (Amide II)

Expert Insights:

e N-H Stretching: The presence of both a primary amine and a secondary amide will result in
strong and broad absorption bands in the 3400-3200 cm~1 region. The primary amine will
typically show two bands due to symmetric and asymmetric stretching.

e C=0 Stretching: A strong absorption band around 1650 cm~1 is a definitive indicator of the
amide carbonyl group (Amide | band). In a similar N-phenylacetamide derivative, this peak is
observed at 1667 cm~1.[3]
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e N-H Bending: The N-H bending vibration of the amide (Amide Il band) is expected to appear
around 1550 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, which aids in structural elucidation. For 2-Amino-N-phenylacetamide, the
mass spectrum is expected to show a molecular ion peak and several characteristic fragment

ions.

Expected MS Data:

m/z (Mass-to-Charge Ratio) Assighment

150 [M]* (Molecular lon)
106 [CeHsNHCO]*

93 [CeHsNH2]*

44 [CH2NHz]*

Expert Insights:

e Molecular lon: The molecular ion peak ([M]*) should be observed at an m/z value
corresponding to the molecular weight of the compound, which is 150.18 g/mol .[1]

» Fragmentation Pattern: The fragmentation of 2-Amino-N-phenylacetamide is likely to
involve cleavage of the amide bond and the C-C bond adjacent to the carbonyl group. The
observation of fragment ions at m/z 106, 93, and 44 would be consistent with the proposed
structure.

Experimental Protocols

While specific experimental data for the title compound is limited, standard protocols for
acquiring high-quality spectroscopic data are well-established.

NMR Spectroscopy (*H and **C)
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube.[5]

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Data Acquisition: Acquire the *H spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio. For 33C NMR, a larger number of scans will be necessary due to
the low natural abundance of the 13C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts should be referenced to the residual solvent peak or
an internal standard (e.g., TMS).

IR Spectroscopy

Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample with dry
potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent
disk using a hydraulic press.[5]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record a background spectrum of the empty sample compartment. Then,
place the KBr pellet in the sample holder and acquire the sample spectrum.

Data Presentation: The final spectrum is typically presented as percent transmittance versus
wavenumber (cm~1).

Mass Spectrometry

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as
methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.qg.,
Electrospray lonization - ESI, or Electron lonization - El).

Data Acquisition: Introduce the sample into the ion source. The mass analyzer separates the
resulting ions based on their mass-to-charge ratio (m/z), and the detector records their
abundance.
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o Data Presentation: The mass spectrum is plotted as relative intensity versus m/z.

Caption: General workflow for the synthesis and spectroscopic characterization of 2-Amino-N-
phenylacetamide.

Conclusion

This technical guide provides a detailed predictive and comparative analysis of the
spectroscopic data for 2-Amino-N-phenylacetamide. By understanding the expected 'H NMR,
B3C NMR, IR, and MS spectral features, researchers can confidently approach the
characterization of this and other structurally related molecules. The provided protocols and
workflow diagrams offer a practical framework for obtaining and interpreting high-quality
spectroscopic data, which is essential for advancing research and development in the chemical
and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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